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Compound of Interest

Compound Name: m-PEG5-phosphonic acid

Cat. No.: B609272

Introduction

m-PEG5-phosphonic acid (methoxy-pentaethylene glycol-phosphonic acid) is a
heterobifunctional molecule increasingly utilized in biomedical and materials science research.
It incorporates a hydrophilic polyethylene glycol (PEG) chain and a phosphonic acid moiety.
The PEG component, consisting of five ethylene glycol units, enhances aqueous solubility,
reduces non-specific protein binding, and can improve the pharmacokinetic properties of
conjugated molecules.[1][2] The terminal phosphonic acid group serves as a robust anchor for
binding to metal oxide surfaces, such as titanium dioxide and iron oxide, as well as to calcium
ions found in bone tissue.[3] This unique combination of properties makes m-PEG5-
phosphonic acid a versatile tool in drug delivery, for the development of biocompatible
surfaces on medical implants, and as a linker in advanced therapeutic modalities like
Proteolysis Targeting Chimeras (PROTACS).[2][4]

Chemical Structure and Physicochemical Properties

The chemical structure of m-PEG5-phosphonic acid is characterized by a methoxy-
terminated PEG chain linked to a phosphonic acid group.

Table 1: Physicochemical Properties of m-PEG5-phosphonic acid
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Property Value Source
Chemical Formula C11H2508P [2][5]
Molecular Weight 316.29 g/mol [2]
CAS Number 1807512-39-5 [5]
Appearance Solid powder [4]
Soluble in DMSO. The PEG
Solubility chain enhances water [41617]
solubility.
Specific experimental values
are not readily available in the
literature. Phosphonic acids
pKa Lo [8]e][0]
are generally dibasic acids with
pKal in the range of 1-3 and
pKaz2 in the range of 6-8.
coccoccoccoccoccer(o
SMILES [4]
)(0)=0

Table 2: Spectroscopic Data (Expected)

While detailed, experimentally verified spectra for this specific molecule are not publicly

available, the following table outlines the expected spectroscopic characteristics based on its

structure.
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Technique

Expected Data

1H NMR

Signals corresponding to the methoxy group
protons (~3.3 ppm), ethylene glycol protons
(3.5-3.7 ppm), and protons on the carbon

adjacent to the phosphorus atom.

13C NMR

Signals for the methoxy carbon, the carbons in
the PEG backbone, and the carbon atom

bonded to phosphorus.

3P NMR

A characteristic signal for the phosphonic acid

group.

Mass Spec (ESI-MS)

Expected [M-H]~ at m/z 315.12.

FT-IR

Characteristic peaks for P=0, P-O-H, C-O-C,
and O-H stretching vibrations. The P=0
stretching vibration is typically observed in the
900-1200 cm~t range.[11]

Synthesis of m-PEG5-phosphonic acid

The synthesis of m-PEG5-phosphonic acid is typically achieved in a two-step process. The

first step involves the formation of a diethyl phosphonate ester via a Michaelis-Arbuzov or a

similar reaction, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.
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Synthetic Pathway of m-PEG5-phosphonic acid

4 Step 1: Michaelis-Arbuzov Reaction

m-PEG5-Br P(OEt)s
(Methoxy-pentaethylene glycol bromide) (Triethyl phosphite)

eat (140-160 °C)

m-PEG5-P(O)(OEt)2
(diethyl m-PEG5-phosphonate)

4 Step 2: Acid Hydrolysis A
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Synthetic pathway for m-PEG5-phosphonic acid.

Applications in Research and Drug Development
Surface Modification of Medical Implants and
Nanoparticles
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The phosphonic acid group of m-PEG5-phosphonic acid exhibits strong binding to metal
oxide surfaces. This property is exploited to create biocompatible coatings on materials such as
titanium implants and iron oxide nanoparticles.[12][13] The attached PEG chains form a
hydrophilic layer that reduces non-specific protein adsorption and subsequent inflammatory
responses, thereby improving the biocompatibility and in vivo longevity of the material.[13]

Linker for Proteolysis Targeting Chimeras (PROTACS)

m-PEG5-phosphonic acid is utilized as a hydrophilic linker in the synthesis of PROTACSs.[14]
PROTACSs are heterobifunctional molecules that induce the degradation of specific target
proteins by bringing them into proximity with an E3 ubiquitin ligase.[15] The PEG linker
component enhances the solubility and cell permeability of the PROTAC molecule, which is
often a critical factor for its efficacy.[16][17]

Experimental Protocols
Protocol 1: Synthesis of m-PEG5-phosphonic acid

This protocol is adapted from general procedures for the synthesis of similar PEG-phosphonic
acids.

Step 1: Synthesis of Diethyl (m-PEG5-ethyl)phosphonate

Combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (3.0-5.0
equivalents) in a round-bottom flask fitted with a reflux condenser.

o Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.
o Monitor the reaction progress using TLC or 3P NMR spectroscopy.
 After the reaction is complete, allow the mixture to cool to room temperature.

 Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum
distillation.

 Purify the resulting residue by column chromatography on silica gel using a gradient of
methanol in dichloromethane to yield diethyl (m-PEG5-ethyl)phosphonate.
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Step 2: Hydrolysis to m-PEG5-phosphonic acid

o Dissolve the purified diethyl (m-PEG5-ethyl)phosphonate from Step 1 in concentrated
hydrochloric acid.

Heat the mixture to reflux and maintain for 8-10 hours.

Monitor the hydrolysis by TLC or 3P NMR until the starting material is consumed.

After cooling, remove the solvent under reduced pressure.

The crude product can be purified by an appropriate method, such as recrystallization or
precipitation, to yield pure m-PEG5-phosphonic acid.

Protocol 2: Surface Modification of a Titanium Substrate

This protocol describes the formation of a self-assembled monolayer (SAM) of m-PEG5-
phosphonic acid on a titanium surface.[13]
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Workflow for Titanium Surface Modification

Titanium Substrate Cleaning
(Sonication in acetone, isopropanol, DI water)

Surface Activation
(Oxygen plasma or Piranha solution treatment)

SAM Formation
(Incubate in m-PEG5-phosphonic acid solution for 12-24h)

Rinsing
(Anhydrous solvent, then DI water)

Drying and Characterization
(Nitrogen stream; XPS, contact angle)

Click to download full resolution via product page

Workflow for titanium surface modification.

Substrate Cleaning: Sequentially sonicate titanium substrates in acetone, isopropanol, and
deionized water for 15 minutes each. Dry the substrates under a stream of high-purity
nitrogen.

Surface Activation: Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 2-5
minutes) to generate surface hydroxyl groups.

Coating Solution Preparation: Prepare a 1-10 mM solution of m-PEG5-phosphonic acid in
an anhydrous solvent such as ethanol or THF.

SAM Formation: Immerse the activated, dry titanium substrates in the coating solution.
Incubate for 12-24 hours at room temperature with gentle agitation.
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* Rinsing: Remove the substrates and rinse thoroughly with the fresh anhydrous solvent to
remove non-covalently bound molecules, followed by a final rinse with deionized water.

» Drying: Dry the modified substrates under a stream of nitrogen.

o Characterization: The modified surface can be characterized by techniques such as X-ray
Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and water contact
angle measurements to verify increased hydrophilicity.

Protocol 3: General Workflow for PROTAC Synthesis
using a PEG Linker

This protocol outlines a general workflow for synthesizing a PROTAC where m-PEG5-
phosphonic acid could be functionalized for use as the linker.[1][18]
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Generalized PROTAC Synthesis Workflow

Functionalize m-PEG5-phosphonic acid
e.g., convert one hydroxyl of phosphonic acid to a reactive group

Couple Ligand 1 (for E3 Ligase)
to the functionalized PEG linker

Gurify Ligand 1-Linker Conjugate)

Couple Ligand 2 (for Target Protein)
to the Ligand 1-Linker conjugate

Final PROTAC Purification
(e.g., preparative HPLC)

Characterization
(LC-MS, NMR)

Click to download full resolution via product page

Generalized workflow for PROTAC synthesis.

 Linker Functionalization: The m-PEG5-phosphonic acid linker is first activated or
functionalized to allow for sequential coupling with the two ligands. This may involve
protecting one of the hydroxyl groups on the phosphonic acid and converting the other to a

reactive group for the first coupling reaction.

 First Ligand Coupling: The ligand for either the E3 ligase or the protein of interest (POI),
containing a complementary functional group, is reacted with the activated linker.
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Intermediate Purification: The resulting ligand-linker conjugate is purified to remove
unreacted starting materials.

Second Ligand Coupling: The second ligand is then coupled to the other end of the linker.

Final Purification: The final PROTAC molecule is purified, typically using preparative HPLC.

Characterization: The identity and purity of the final PROTAC are confirmed using analytical
techniques such as LC-MS and NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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